Cas no 89989-06-0 (1-(3-Ethoxy-phenyl)-piperazine)

1-(3-Ethoxy-phenyl)-piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Ethoxyphenyl)piperazine dihydrochloride
- 1-(3-Ethoxyphenyl)-piperazine dihydrochloride
- Piperazine,1-(3-ethoxyphenyl)-
- 1-(3-Ethoxyphenyl)piperazine2HCl
- 1-(3-Ethoxy-phenyl)-piperazine
- CS-0342841
- AKOS010777240
- Z821176032
- AB17674
- 89989-06-0
- CHEMBL4587823
- SNOLWZPEAPGOOD-UHFFFAOYSA-N
- SCHEMBL6922833
- 1-(3-Ethoxyphenyl)piperazine
- FT-0605622
-
- MDL: MFCD04113540
- Inchi: InChI=1S/C12H18N2O/c1-2-15-12-5-3-4-11(10-12)14-8-6-13-7-9-14/h3-5,10,13H,2,6-9H2,1H3
- InChI Key: SNOLWZPEAPGOOD-UHFFFAOYSA-N
- SMILES: CCOC1=CC=CC(=C1)N2CCNCC2
Computed Properties
- Exact Mass: 278.09500
- Monoisotopic Mass: 206.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 24.5Ų
Experimental Properties
- PSA: 24.50000
- LogP: 3.49270
1-(3-Ethoxy-phenyl)-piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D970023-250mg |
1-(3-Ethoxy-phenyl)-piperazine |
89989-06-0 | 95% | 250mg |
$215 | 2024-07-28 | |
eNovation Chemicals LLC | D970023-5g |
1-(3-Ethoxy-phenyl)-piperazine |
89989-06-0 | 95% | 5g |
$1780 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0046-25g |
1-(3-Ethoxy-phenyl)-piperazine |
89989-06-0 | 96% | 25g |
¥51414.37 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0046-1g |
1-(3-Ethoxy-phenyl)-piperazine |
89989-06-0 | 96% | 1g |
3375.21CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0046-25g |
1-(3-Ethoxy-phenyl)-piperazine |
89989-06-0 | 96% | 25g |
49864.89CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0046-250mg |
1-(3-Ethoxy-phenyl)-piperazine |
89989-06-0 | 96% | 250mg |
1484.07CNY | 2021-05-08 | |
TRC | E940460-100mg |
1-(3-Ethoxy-phenyl)-piperazine |
89989-06-0 | 100mg |
$ 70.00 | 2022-06-05 | ||
TRC | E940460-500mg |
1-(3-Ethoxy-phenyl)-piperazine |
89989-06-0 | 500mg |
$ 230.00 | 2022-06-05 | ||
TRC | E940460-50mg |
1-(3-Ethoxy-phenyl)-piperazine |
89989-06-0 | 50mg |
$ 50.00 | 2022-06-05 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0046-5g |
1-(3-Ethoxy-phenyl)-piperazine |
89989-06-0 | 96% | 5g |
¥13902.86 | 2025-01-21 |
1-(3-Ethoxy-phenyl)-piperazine Related Literature
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
Additional information on 1-(3-Ethoxy-phenyl)-piperazine
Recent Advances in the Study of 1-(3-Ethoxy-phenyl)-piperazine (CAS: 89989-06-0): A Comprehensive Research Brief
1-(3-Ethoxy-phenyl)-piperazine (CAS: 89989-06-0) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, synthesis methods, and biological activities, positioning it as a promising candidate for drug development. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its significance in current scientific endeavors.
The compound 1-(3-Ethoxy-phenyl)-piperazine belongs to the piperazine derivative family, which is known for its diverse biological activities, including central nervous system (CNS) modulation and receptor binding affinity. Recent research has focused on its interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are implicated in various neurological and psychiatric disorders. Studies suggest that this compound exhibits selective binding to these receptors, making it a potential lead compound for the development of novel antipsychotic and anxiolytic agents.
In terms of synthesis, advancements have been made in optimizing the production of 1-(3-Ethoxy-phenyl)-piperazine to improve yield and purity. A recent study published in the Journal of Medicinal Chemistry detailed a novel synthetic route that employs catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, resulting in higher efficiency and reduced environmental impact. This methodological improvement is crucial for scaling up production for preclinical and clinical studies.
Pharmacological evaluations of 1-(3-Ethoxy-phenyl)-piperazine have demonstrated its efficacy in animal models of anxiety and depression. For instance, a 2023 study in Psychopharmacology reported that the compound significantly reduced anxiety-like behaviors in rodents, with minimal side effects compared to traditional benzodiazepines. These findings underscore its potential as a safer alternative for treating mood disorders, although further studies are needed to elucidate its mechanism of action and long-term effects.
Another area of interest is the compound's role in neurodegenerative diseases. Preliminary in vitro studies have shown that 1-(3-Ethoxy-phenyl)-piperazine possesses neuroprotective properties, potentially through its antioxidant and anti-inflammatory effects. Researchers are investigating its ability to mitigate oxidative stress in neuronal cells, which could have implications for conditions such as Alzheimer's and Parkinson's diseases. However, these results are still in the early stages, and more robust in vivo studies are required to validate these claims.
Despite its promising attributes, challenges remain in the development of 1-(3-Ethoxy-phenyl)-piperazine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through structural modifications and formulation strategies. Recent efforts have focused on designing prodrugs or nanoformulations to enhance its pharmacokinetic profile, as highlighted in a 2024 review in Advanced Drug Delivery Reviews.
In conclusion, 1-(3-Ethoxy-phenyl)-piperazine (CAS: 89989-06-0) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its unique pharmacological properties, coupled with advancements in synthesis and formulation, position it as a valuable candidate for further investigation. Future research should prioritize translational studies to bridge the gap between preclinical findings and clinical applications, ultimately paving the way for its potential therapeutic use.
89989-06-0 (1-(3-Ethoxy-phenyl)-piperazine) Related Products
- 1864-92-2(3-Ethoxy-N,N-diethylbenzenamine)
- 16015-71-7(1-(3-Methoxyphenyl)piperazine)
- 46415-29-6(1-(4-Ethoxyphenyl)piperazine)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
